molecular formula C10H18N4 B8113558 N,N-Dimethyl-1-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methanamine

N,N-Dimethyl-1-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methanamine

Cat. No.: B8113558
M. Wt: 194.28 g/mol
InChI Key: ZYIOOMBVZCFRCU-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methanamine: is a heterocyclic compound that features an imidazo[1,2-a][1,4]diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-1-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-acetyl-N-methyl-β-aminopropionitrile, which undergoes catalytic hydrogenation to form N-acetyl-N-methylpropanediamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N,N-Dimethyl-1-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-1-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methanamine is unique due to its specific substitution pattern and the presence of the dimethylamino group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-13(2)7-9-5-11-6-10-12-3-4-14(10)8-9/h3-4,9,11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIOOMBVZCFRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CNCC2=NC=CN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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